molecular formula C22H16N2O2 B14632242 2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide CAS No. 56149-12-3

2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide

Cat. No.: B14632242
CAS No.: 56149-12-3
M. Wt: 340.4 g/mol
InChI Key: ZLSKMNVCHWWHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide is an organic compound that belongs to the class of hydrazides. This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two naphthalene rings connected through a hydrazide linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide typically involves the reaction of 2-naphthalenecarboxylic acid with hydrazine hydrate in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalenecarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthalenecarboxylic acid derivatives, amines, and other functionalized naphthalene compounds.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is facilitated by the aromatic rings, which enhance the binding affinity of the compound to the target enzyme. The pathways involved include the inhibition of key metabolic enzymes, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 3-hydroxy-, hydrazide: This compound has a similar structure but with a hydroxyl group at the 3-position.

    2-Naphthalenecarboxylic acid: A simpler compound without the hydrazide group.

    1-Naphthalenecarboxylic acid: An isomer with the carboxylic acid group at the 1-position.

Uniqueness

2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide is unique due to its hydrazide linkage, which imparts distinct chemical reactivity and biological activity. The presence of two naphthalene rings enhances its aromaticity and stability, making it a valuable compound in various research applications.

Properties

CAS No.

56149-12-3

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

N'-(naphthalene-2-carbonyl)naphthalene-2-carbohydrazide

InChI

InChI=1S/C22H16N2O2/c25-21(19-11-9-15-5-1-3-7-17(15)13-19)23-24-22(26)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H,(H,23,25)(H,24,26)

InChI Key

ZLSKMNVCHWWHRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.